N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2S2/c1-7-15-17-11(22-7)14-9(19)6-21-12-18-16-10(20-12)8-3-2-4-13-5-8/h2-5H,6H2,1H3,(H,14,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEINDKKGBIJJQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Formation of Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reaction: The thiadiazole and oxadiazole rings are then coupled through a sulfanyl linkage using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Thiadiazole derivatives, including this compound, have been studied for their effectiveness against a range of bacterial and fungal strains. For instance, certain derivatives have shown promising results against Xanthomonas oryzae and Fusarium graminearum, with inhibition rates that surpass conventional bactericides . The presence of the thiadiazole ring enhances its interaction with biological targets involved in microbial resistance mechanisms.
Anticancer Properties
Research indicates that N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide may possess anticancer properties. Studies have demonstrated that derivatives of thiadiazoles can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and prostate cancer cells (PC3). These compounds often outperform standard chemotherapeutics in specific assays . The dual-ring structure of this compound may contribute to its enhanced efficacy compared to simpler analogs.
Anti-inflammatory Effects
Thiadiazole derivatives are also being investigated for their anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways. This aspect is particularly relevant for conditions like arthritis and other chronic inflammatory diseases .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of the pyridyl group via nucleophilic substitution.
- Amidation to create the final acetamide structure.
Each step requires optimization to ensure high yield and purity of the final product .
Structure Activity Relationship
The unique combination of functional groups in this compound contributes to its biological activity. The thiadiazole and oxadiazole rings enhance electron delocalization and improve binding affinity to biological targets. Understanding the SAR is crucial for designing more potent derivatives with improved selectivity and reduced side effects .
Case Study 1: Antimicrobial Efficacy
A study evaluated several thiadiazole derivatives against E. coli and S. aureus. The results indicated that compounds with a pyridine moiety exhibited superior antibacterial activity compared to non-pyridine counterparts, highlighting the significance of structural modifications in enhancing efficacy .
Case Study 2: Anticancer Activity
In vitro assays tested various derivatives against multiple cancer cell lines. Notably, one derivative demonstrated an IC50 value lower than that of doxorubicin in inhibiting prostate cancer cell proliferation, suggesting potential as a lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and affecting cellular processes.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Yield Comparison :
- Analogous S-alkylations (e.g., [5]) achieve yields of 68–88%, depending on substituent steric effects. The pyridinyl group’s moderate size may favor yields ~75–80% .
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis routes, and relevant research findings.
Structural Characteristics
The compound features several notable structural components:
- Thiadiazole Ring : Known for its antimicrobial properties.
- Oxadiazole Moiety : Associated with anticancer activity.
- Sulfanyl Group : Enhances interaction with biological targets.
- Pyridine Ring : Contributes to the compound's pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the thiadiazole ring through cyclization of thiosemicarbazides.
- Introduction of the pyridine and oxadiazole groups via nucleophilic substitution reactions.
- Amidation to form the final acetamide structure.
Anticancer Activity
Research indicates that compounds containing thiadiazole and oxadiazole moieties exhibit significant anticancer properties. For instance:
- A study reported that related 1,3,4-thiadiazole derivatives showed potent growth inhibition against breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL, indicating strong cytotoxicity .
Antimicrobial Properties
Compounds with thiadiazole structures have demonstrated notable antimicrobial activity:
- Thiadiazole derivatives have been shown to possess activity against various bacterial strains, particularly Gram-positive bacteria .
The mechanism by which this compound exerts its effects is likely through:
- Enzyme Inhibition : Interaction with key enzymes involved in cancer cell proliferation.
- Receptor Modulation : Binding to specific receptors that regulate cellular pathways related to cancer and microbial resistance.
In Vitro Studies
In vitro studies have evaluated the cytotoxic effects of similar compounds on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | MCF7 | 0.28 | G2/M phase arrest |
| 1H-Triazole derivative | HL60 | 9.6 | Down-regulation of MMP2 and VEGFA |
Comparative Analysis
A comparative analysis of different derivatives reveals that modifications in the chemical structure can significantly influence biological activity:
| Compound Type | Activity Type | Notable Effects |
|---|---|---|
| Thiadiazole Derivatives | Antimicrobial | Effective against Gram-positive bacteria |
| Oxadiazole Derivatives | Anticancer | Induced apoptosis in cancer cell lines |
Q & A
Q. What are the key synthetic pathways for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, and which reagents are critical for its formation?
- Methodological Answer : The synthesis typically involves sequential heterocyclic ring formation and coupling reactions. For example:
Thiadiazole core synthesis : Start with hydrazine-carbothioamide derivatives cyclized using phosphorus oxychloride or thionyl chloride to form the 1,3,4-thiadiazole ring .
Oxadiazole synthesis : React pyridine-3-carbohydrazide with carbon disulfide under basic conditions to form 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol .
Coupling : Use 2-chloroacetamide intermediates to link the thiadiazole and oxadiazole moieties via nucleophilic substitution. Potassium carbonate or triethylamine in DMF facilitates this step .
Critical reagents include thionyl chloride (for cyclization), chloroacetyl chloride (for coupling), and catalysts like triethylamine .
Q. Which spectroscopic and analytical techniques are most effective for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent connectivity, with 2D techniques (e.g., COSY, HSQC) resolving overlapping signals in aromatic regions .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing regioisomers .
- Infrared Spectroscopy (IR) : Identifies functional groups like C=O (acetamide, ~1650 cm⁻¹) and C-S (thiadiazole, ~650 cm⁻¹) .
- HPLC : Ensures >95% purity using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield, particularly when side reactions dominate (e.g., oxadiazole-thiol dimerization)?
- Methodological Answer :
- Temperature control : Lower temperatures (0–5°C) during thiol deprotonation reduce disulfide formation .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while additives like tetrabutylammonium iodide improve coupling efficiency .
- Stoichiometry : Use a 10–20% excess of 2-chloroacetamide derivatives to drive the coupling reaction to completion .
- In-situ monitoring : TLC or LC-MS tracks reaction progress, enabling timely quenching of side products .
Q. What strategies resolve contradictions in biological activity data across assays (e.g., varying IC₅₀ values in enzyme inhibition vs. cell-based assays)?
- Methodological Answer :
- Assay standardization : Normalize protocols for pH, temperature, and solvent (DMSO concentration ≤1%) to minimize artifacts .
- Membrane permeability evaluation : Use Caco-2 cell models or PAMPA assays to assess whether low cellular activity stems from poor uptake .
- Off-target profiling : Screen against related enzymes (e.g., kinases, phosphatases) via high-throughput panels to identify promiscuous binding .
- Metabolite analysis : LC-MS/MS identifies active metabolites in cell lysates that may contribute to discrepancies .
Q. How can computational methods (e.g., molecular docking) predict binding modes and guide SAR for thiadiazole-oxadiazole hybrids?
- Methodological Answer :
- Target selection : Prioritize enzymes with known thiadiazole/oxadiazole interactions (e.g., carbonic anhydrase, EGFR kinase) using databases like PDB .
- Docking protocols : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling to account for heterocycle conformational flexibility .
- MD simulations : Run 100-ns trajectories in GROMACS to validate docking poses and assess binding stability under physiological conditions .
- QSAR modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with activity trends .
Q. What challenges arise in establishing structure-activity relationships (SAR) for this hybrid scaffold, and how are they addressed?
- Methodological Answer :
- Steric hindrance : Bulkier substituents on the pyridine ring reduce activity; mitigate by introducing electron-withdrawing groups (e.g., -CF₃) to enhance target interactions .
- Metabolic instability : Replace methyl groups with deuterated analogs or fluorinated moieties to prolong half-life .
- Crystallography limitations : Use cryo-EM or microED for insoluble derivatives to resolve binding conformations .
- Data integration : Combine synthetic accessibility scores (e.g., SYLVIA) with bioactivity data to prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
